molecular formula C14H15FN2O2S B2979816 N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 920378-68-3

N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2979816
CAS No.: 920378-68-3
M. Wt: 294.34
InChI Key: ORJUKALVDLUWCH-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic small molecule featuring a benzothiazole core, a key scaffold recognized for its diverse and significant pharmacological potential. This compound is intended for research purposes to investigate the biological activity of novel heterocyclic structures. Benzothiazole and thiazole derivatives are extensively studied for their utility in medicinal chemistry. Structural analogs of this compound, particularly those incorporating the acetamide moiety, have been identified as potent inhibitors in various therapeutic areas. For instance, N-(thiazol-2-yl)-benzamide analogs have been characterized as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators and serving as valuable pharmacological tools . Furthermore, N-(benzo[d]thiazol-2-yl)acetamide derivatives have been discovered through structure-based virtual screening as promising BCR-ABL1 inhibitors with positive anti-tumor effects, demonstrating the importance of this chemical template in oncology research . Similar N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have also shown prospective antimicrobial and antiproliferative activities in biological evaluations . The integration of the tetrahydrofuran moiety in this compound may influence its physicochemical properties and binding affinity, making it a subject of interest for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its potential interactions with biological targets such as ion channels, kinases, or microbial proteins. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c1-9(18)17(8-10-4-3-7-19-10)14-16-13-11(15)5-2-6-12(13)20-14/h2,5-6,10H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJUKALVDLUWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCO1)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H15FN2O2S
  • Molecular Weight : 284.35 g/mol
  • CAS Number : 1222372-23-7

This compound exhibits its biological effects primarily through the following mechanisms:

  • Acetylcholinesterase Inhibition : Similar compounds have shown potent inhibition of acetylcholinesterase (AChE), which is crucial in managing conditions like Alzheimer's disease. This compound's structural similarity to known AChE inhibitors suggests potential efficacy in enhancing acetylcholine levels in the brain .
  • Antitumor Activity : Benzothiazole derivatives, including this compound, have demonstrated broad-spectrum antitumor activity against various human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Research indicates that thiazole-containing compounds possess significant antimicrobial activity, potentially making them candidates for developing new antibiotics .

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound:

Study Type Findings
AChE InhibitionDemonstrated IC50 values comparable to established inhibitors .
Antitumor ActivityShowed cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 1 to 10 µM .
Antimicrobial TestingEffective against Gram-positive and Gram-negative bacteria, with varying MIC values .

Case Studies

  • Alzheimer's Disease Model : A study involving a mouse model of Alzheimer's disease showed that administration of similar thiazole derivatives improved cognitive function by reducing AChE activity and increasing acetylcholine levels .
  • Cancer Cell Line Screening : In a comprehensive screen against 60 human cancer cell lines, compounds structurally related to this compound exhibited potent antitumor effects, leading to further exploration of their structure-activity relationships (SAR) .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for assessing the viability of this compound as a therapeutic agent:

  • Absorption and Distribution : Preliminary studies suggest good absorption characteristics with moderate bioavailability.
  • Metabolism : The compound is likely metabolized via hepatic pathways, similar to other benzothiazole derivatives.
  • Toxicity Profile : Toxicological evaluations indicate low toxicity at therapeutic doses, although further studies are necessary to establish safety margins.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide:

This compound is a research compound with the molecular formula C14H15FN2O2SC_{14}H_{15}FN_2O_2S. However, the provided search results do not contain specific information regarding detailed applications, case studies, or comprehensive data tables for this particular compound.

Benzothiazole Derivatives and Their Applications

While specific applications for this compound are not detailed in the search results, it is a derivative of benzothiazole. Benzothiazoles have a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antitubercular, anticancer, and antioxidant properties .

Examples of Benzothiazole Applications

  • Antimicrobial Agents: Benzothiazole derivatives are well-established as potential antimicrobial agents .
  • Antitumor Agents: Certain benzothiazoles, such as 2-(4-aminophenyl) benzothiazole (CJM -126), have demonstrated potent growth inhibition in human tumor cell lines .
  • Schiff Bases: Schiff bases of benzothiazoles exhibit various biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antitubercular, anticancer, and antioxidant effects .

Related Compounds

Other fluorobenzo[d]thiazole derivatives and related compounds have applications in scientific research:

  • 5-Fluoro Risperidone: 5-Fluoro Risperidone is a pharmaceutical analytical impurity .
  • NVS-ZP7-4: NVS-ZP7-4 is a spiro[piperidine-4,4′-quinazolin]-2′(3′H)-one derivative .
  • PF-06649283: PF-06649283 is a pyrano[3,4-d][1,3]thiazin-2-amine derivative .

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